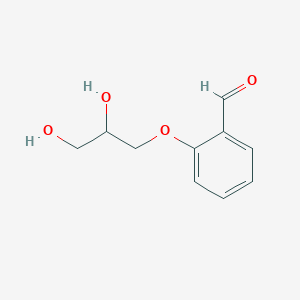
3-(o-Formylphenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Formylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a formyl group (-CHO) attached to an ortho position on a phenoxy ring, which is further connected to a 1,2-propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Formylphenoxy)-1,2-propanediol typically involves the formylation of phenolic compounds. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group into the ortho position of the phenol ring. Another method involves the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(o-Formylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(o-Carboxyphenoxy)-1,2-propanediol.
Reduction: 3-(o-Hydroxyphenoxy)-1,2-propanediol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(o-Formylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(o-Formylphenoxy)-1,2-propanediol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both synthetic and mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
2-Formylphenoxyacetic acid: Similar structure with a formyl group attached to a phenoxy ring, but with an acetic acid moiety instead of a propanediol.
3-(o-Hydroxyphenoxy)-1,2-propanediol: Similar structure but with a hydroxyl group instead of a formyl group.
Phenyl boronic acid derivatives: Compounds with phenoxy rings and various functional groups, used in similar applications.
Uniqueness
3-(o-Formylphenoxy)-1,2-propanediol is unique due to its combination of a formyl group and a 1,2-propanediol moiety, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c11-5-8-3-1-2-4-10(8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2 |
InChI Key |
KBGDSIVKVKJSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


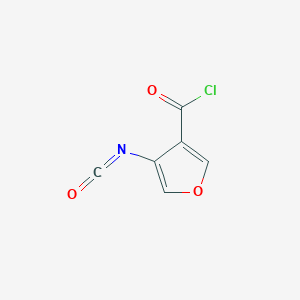
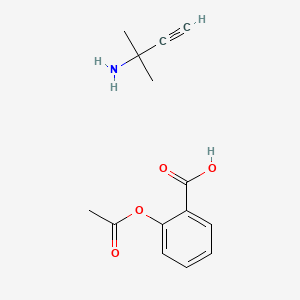
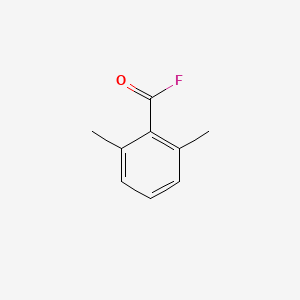
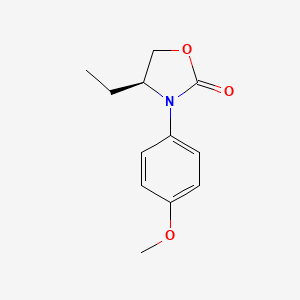
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
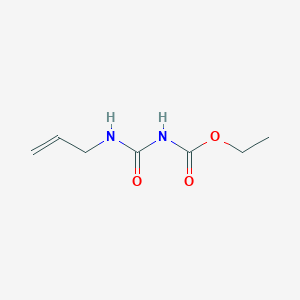
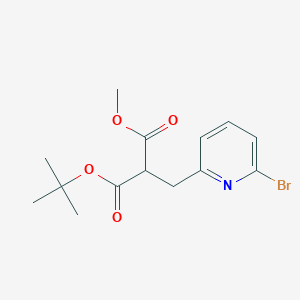

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
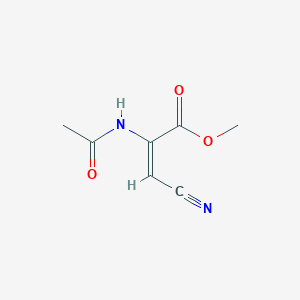
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)


